Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Description
Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by a 4-ethoxybenzoyl-substituted amino group at the 2-position and an ethyl ester at the 4-position of the thiazole ring. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
The synthesis of analogous thiazole derivatives often involves condensation reactions between ethyl 2-aminothiazole-4-carboxylate and acylating agents or aldehydes/ketones under reflux conditions in ethanol or THF, typically catalyzed by acetic acid or bases like NaH . For example, Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate (2a) is synthesized via Schiff base formation between ethyl 2-aminothiazole-4-carboxylate and benzaldehyde . Similarly, oxidation of thiazolidine intermediates (e.g., using MnO₂) to thiazoles is a common strategy, as seen in the synthesis of Ethyl 2-acetyl-1,3-thiazole-4-carboxylate .
Properties
IUPAC Name |
ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-20-11-7-5-10(6-8-11)13(18)17-15-16-12(9-22-15)14(19)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMLXZQOLPKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330244 | |
| Record name | ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828241 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325978-57-2 | |
| Record name | ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 4-ethoxybenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Ethyl Thiazole-4-carboxylate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position/Type | Purity (%) | Storage Conditions |
|---|---|---|---|---|---|---|
| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | 6436-59-5 | C₇H₉NO₂S | 171.21 | 2-methyl | 97 | 47–48°C |
| Ethyl 2-[(4-phenoxyphenyl)amino]-... | 862976-17-8 | C₁₈H₁₇N₂O₃S | 341.40 | 4-phenoxyphenylamino | 95 | N/A |
| Ethyl 2-[(2-fluorophenyl)amino]-... | 956624-57-0 | C₁₂H₁₁FN₂O₂S | 282.29 | 2-fluorophenylamino | 95 | N/A |
| Target Compound | Not Provided | C₁₅H₁₆N₂O₄S | 320.36 | 4-ethoxybenzoylamino | N/A | N/A |
Physicochemical Properties
- Lipophilicity : The ethoxy group contributes higher lipophilicity (logP) than methyl or fluorine substituents, influencing solubility and pharmacokinetics .
Biological Activity
Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Cyclization of a thioamide with an α-halo ester in the presence of a base.
- Amidation : Reaction with 4-ethoxybenzoic acid chloride to form the ethoxybenzamido group.
- Esterification : Esterification of the carboxylic acid group with ethanol.
This compound has a molecular formula of and a molecular weight of approximately 270.32 g/mol .
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated various thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that some compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL . This suggests that the compound could be effective in treating bacterial infections.
Anticancer Activity
The compound's anticancer potential has been investigated through various in vitro studies. This compound has shown promising results in inducing apoptosis in cancer cell lines. For instance, it was found to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 15 µM . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific kinases associated with cancer cell survival.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It can interact with cellular receptors to alter signal transduction pathways.
- Induction of Apoptosis : The compound triggers programmed cell death in affected cells by activating caspases and other apoptotic factors .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Study : A series of thiazole derivatives were tested against M. tuberculosis, showing that modifications in the thiazole structure significantly enhanced antimicrobial potency .
- Cancer Research : In a study involving various cancer cell lines, this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
